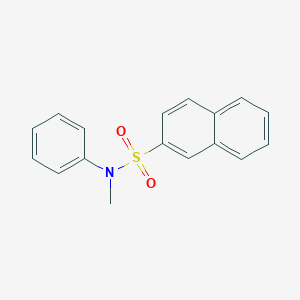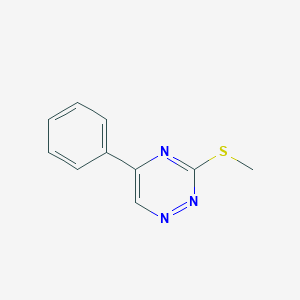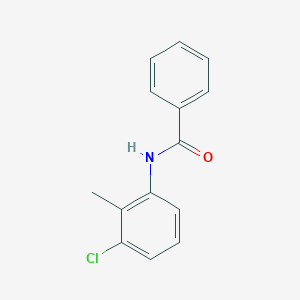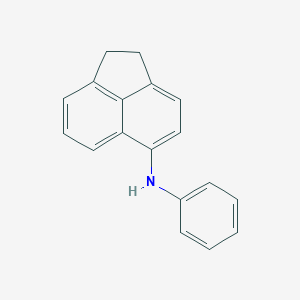
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenyl-1,2-dihydroacenaphthylene-5-amine and has the chemical formula C16H15N. It is a crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. In
Aplicaciones Científicas De Investigación
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In a study published in the Journal of Materials Chemistry by Lee et al. (2012), it was reported that 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- exhibited high electron mobility in OFETs.
Mecanismo De Acción
The mechanism of action of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is not well understood. However, it is believed to act as a charge transport material due to its good electron transport properties. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescence-based assays.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. However, a study published in the Journal of Organic Chemistry by Kato et al. (2011) reported that this compound did not exhibit any cytotoxicity against HeLa cells, indicating that it may be safe for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is its good electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in biological applications.
Direcciones Futuras
There are several future directions for research on 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. One potential direction is to explore its potential applications in organic electronics further. This compound has shown promise as a charge transport material in OFETs and OSCs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is to explore its potential applications in biological assays. Its fluorescence properties make it a potential candidate for use in fluorescence-based assays, and further research could lead to the development of more sensitive and specific assays.
Conclusion
In conclusion, 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. Its good electron transport properties make it a potential candidate for use in organic electronics, while its fluorescence properties make it a potential candidate for use in biological assays. Further research is needed to explore its potential applications further and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- involves the reaction of 1,2-dihydroacenaphthylene-5-amine with phenyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields the desired product, which can be purified through recrystallization. This synthesis method has been reported in a study published in the Journal of Organic Chemistry by Kato et al. (2011).
Propiedades
Número CAS |
102027-91-8 |
|---|---|
Nombre del producto |
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- |
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
Clave InChI |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
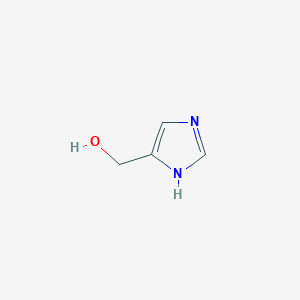
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
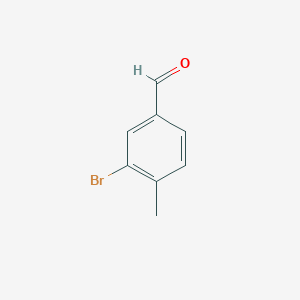
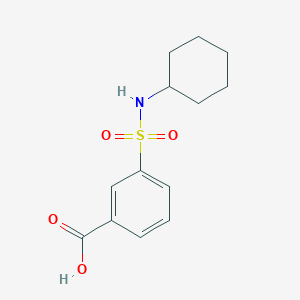
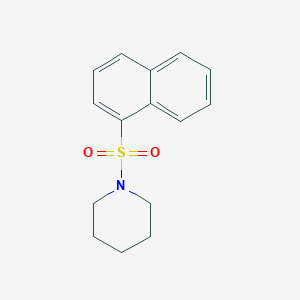
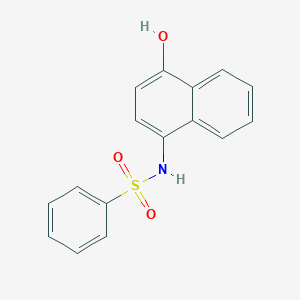
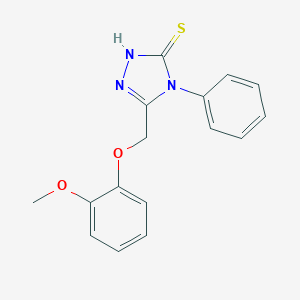
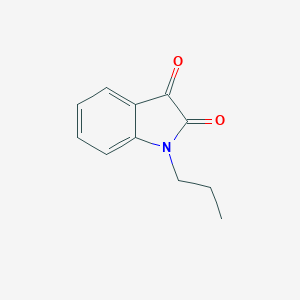
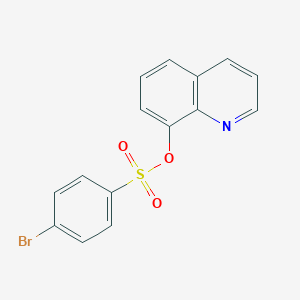
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
